molecular formula C13H15N5O5 B12321525 2'-O-Propygylguanosine

2'-O-Propygylguanosine

Cat. No.: B12321525
M. Wt: 321.29 g/mol
InChI Key: VBIXIAQUDWOPDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Propygylguanosine typically involves the protection of the guanosine molecule followed by the introduction of the propargyl group. The process begins with the protection of the hydroxyl groups on the guanosine molecule. Subsequently, the propargyl group is introduced using propargyl bromide in the presence of a base such as potassium carbonate. The final step involves deprotection to yield the desired compound .

Industrial Production Methods: Industrial production of 2’-O-Propygylguanosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: 2’-O-Propygylguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2’-O-Propygylguanosine primarily involves its role as a click chemistry reagent. The alkyne group allows it to participate in CuAAC reactions, forming stable triazole linkages with azide-containing molecules. This property is exploited in various applications, from molecular labeling to drug development . Additionally, its antiviral activity is linked to the activation of Toll-like receptor 7 (TLR7), which induces an immune response .

Comparison with Similar Compounds

Uniqueness: 2’-O-Propygylguanosine stands out due to its alkyne group, which provides unique reactivity in click chemistry. This makes it particularly valuable for bioconjugation and molecular labeling applications .

Properties

Molecular Formula

C13H15N5O5

Molecular Weight

321.29 g/mol

IUPAC Name

2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C13H15N5O5/c1-2-3-22-9-8(20)6(4-19)23-12(9)18-5-15-7-10(18)16-13(14)17-11(7)21/h1,5-6,8-9,12,19-20H,3-4H2,(H3,14,16,17,21)

InChI Key

VBIXIAQUDWOPDT-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Origin of Product

United States

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